molecular formula C21H21BrN4O5S2 B2611544 Ethyl 4-((4-((6-bromobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361173-99-1

Ethyl 4-((4-((6-bromobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2611544
CAS No.: 361173-99-1
M. Wt: 553.45
InChI Key: NEHYUUJPXWDJJG-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-((4-((6-bromobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate” is a complex organic molecule that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial and Antifungal Properties

    A study by Shafi et al. (2021) involved the synthesis of piperidine substituted benzothiazole derivatives, showcasing their biological studies where certain compounds exhibited good antibacterial and antifungal activities. This research highlights the potential use of these compounds in developing new antimicrobial agents Shafi et al., 2021.

  • Antituberculosis Activity

    Research by Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. One of the compounds showed promising activity against Mycobacterium tuberculosis, indicating its potential in antituberculosis drug development Jeankumar et al., 2013.

  • Anticancer Agents

    Rehman et al. (2018) focused on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. The study found several compounds with significant anticancer potential, suggesting the applicability of these derivatives in cancer treatment Rehman et al., 2018.

  • Microwave-assisted Synthesis and Biological Activities

    Başoğlu et al. (2013) reported on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds were screened for antimicrobial, antilipase, and antiurease activities, with some showing good to moderate antimicrobial activity Başoğlu et al., 2013.

Properties

IUPAC Name

ethyl 4-[4-[(6-bromo-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN4O5S2/c1-2-31-21(28)25-9-11-26(12-10-25)33(29,30)16-6-3-14(4-7-16)19(27)24-20-23-17-8-5-15(22)13-18(17)32-20/h3-8,13H,2,9-12H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHYUUJPXWDJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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